
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
Übersicht
Beschreibung
“Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate” is a chemical compound . It is a PEG derivative containing an amino group with two Boc-protected amino groups . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A facile synthesis of the peptide nucleic acid monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester [Ethyl 2-(N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate] has been described . The monomer has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .
Chemical Reactions Analysis
The amino group in “Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Wissenschaftliche Forschungsanwendungen
Intermediate in Chemical Synthesis
This compound is used as an important intermediate in chemical synthesis . It plays a crucial role in the synthesis of ceftolozane, a cephalosporin antibiotic used for the treatment of bacterial infections .
Peptide Nucleic Acid (PNA) Synthesis
The compound is used in the synthesis of chiral Peptide Nucleic Acids (PNAs) . PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone .
Food Contact Material
The compound has been evaluated for use in food contact materials . The European Food Safety Authority (EFSA) concluded that its use in manufacturing of can coatings in direct contact with food does not raise a safety concern if migration does not exceed 0.05 mg/kg food .
Manufacturing of Can Coatings
It is used in the manufacturing of can coatings . The EFSA noted that many oligomers are formed during the manufacturing process which may migrate into the food .
Synthesis of Phosphatidyl Ethanolamines
The compound is employed in the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes.
Synthesis of Ornithine
It is also used in the synthesis of ornithine , an amino acid that plays a role in the urea cycle.
Reagent in Biochemical Research
The compound is used as a reagent in biochemical research . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Deprotection of Boc Group
The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This property is useful in peptide synthesis and other organic synthesis applications.
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group is known to protect amine groups during chemical reactions, preventing them from unwanted side reactions .
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the protected amine group for further reactions . This allows for the selective manipulation of different functional groups in complex organic molecules .
Biochemical Pathways
In the context of peptide synthesis, the addition and removal of protecting groups like the boc group can influence the formation of peptide bonds, which are crucial for the structure and function of proteins .
Result of Action
The primary result of the compound’s action is the protection of amine groups during peptide synthesis. By protecting these groups, the compound allows for the selective reaction of other functional groups in the molecule. Once the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .
Action Environment
The efficacy and stability of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate are likely to be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Therefore, the pH of the environment would be a crucial factor in the compound’s action. Additionally, factors such as temperature and solvent could also impact the compound’s stability and reactivity.
Eigenschaften
IUPAC Name |
benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPVELHFRVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



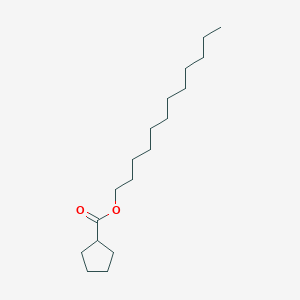
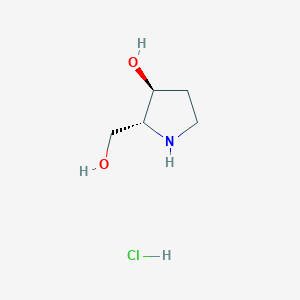

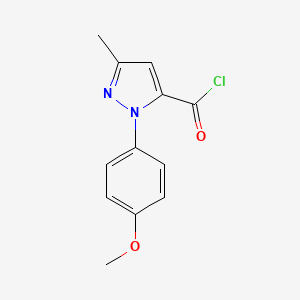
![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

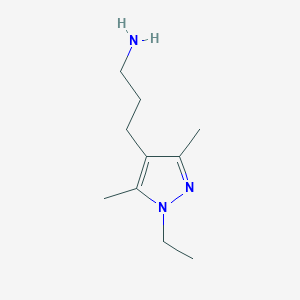
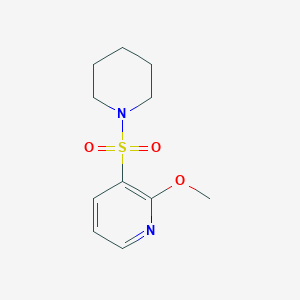
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)
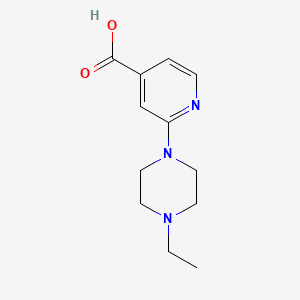
![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
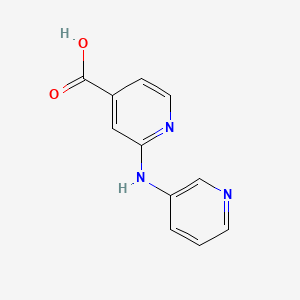
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)